Cyclo(L-leucyl-L-valyl) Cyclo(L-leucyl-L-valyl) Cyclo(L-Val-L-Leu) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been reported in Streptomyces xiamenensis with data available.
Brand Name: Vulcanchem
CAS No.: 15136-24-0
VCID: VC8430995
InChI: InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
SMILES: Array
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Cyclo(L-leucyl-L-valyl)

CAS No.: 15136-24-0

Cat. No.: VC8430995

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(L-leucyl-L-valyl) - 15136-24-0

Specification

CAS No. 15136-24-0
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
Standard InChI InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
Standard InChI Key UPOUGDHEEGKEGS-IUCAKERBSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)N1)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Cyclo(L-leucyl-L-valyl) is a diketopiperazine derivative formed through the cyclization of L-leucine and L-valine residues. Its IUPAC name, (3S,6S)3(2-methylpropyl)6-propan-2-ylpiperazine-2,5-dione(3S,6S)-3-(2\text{-methylpropyl})-6\text{-propan-2-ylpiperazine-2,5-dione}, reflects its stereochemical configuration, with defined stereocenters at positions 3 and 6 . The compound’s planar structure is stabilized by intramolecular hydrogen bonds, a feature common to cyclic dipeptides that enhances metabolic stability compared to linear analogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
Exact Mass212.152 g/mol
LogP1.223
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3
SMILESCC(C)CC1C(=O)NC(C(=O)N1)C(C)C
InChI KeyUPOUGDHEEGKEGS-IUCAKERBSA-N

The compound’s moderate hydrophobicity (LogP = 1.223) facilitates membrane permeability, a critical factor in its antifungal activity . Its solid-state stability at room temperature and solubility in dimethyl sulfoxide (DMSO) make it suitable for laboratory applications .

Biosynthesis and Natural Sources

Microbial Producers

Cyclo(L-leucyl-L-valyl) is synthesized nonribosomally by bacterial species such as Achromobacter xylosoxidans and Streptomyces xiamenensis . These organisms employ cyclodipeptide synthases to catalyze the condensation and cyclization of aminoacyl-tRNA substrates, a process that bypasses ribosomal peptide synthesis mechanisms .

Metabolic Context

In A. xylosoxidans, the production of cyclo(L-leucyl-L-valyl) is linked to secondary metabolism, often induced under nutrient-limiting conditions . The compound’s biosynthesis is regulated by quorum-sensing systems, which coordinate microbial community behaviors and competitive interactions .

Biological Activity and Mechanism of Action

Antifungal and Anti-Aflatoxin Effects

Cyclo(L-leucyl-L-valyl) demonstrates significant inhibitory activity against Aspergillus parasiticus, reducing aflatoxin B1_1 production by up to 90% at micromolar concentrations . Aflatoxins, potent carcinogens produced by Aspergillus species, contaminate crops such as maize and peanuts, posing severe health risks.

Genetic Regulation

The compound suppresses the transcription of four critical aflatoxin biosynthesis genes:

  • aflR: A pathway-specific transcriptional activator .

  • hexB: Involved in hexanoate synthesis, a precursor for aflatoxin .

  • pksL1: Encodes a polyketide synthase essential for aflatoxin backbone formation .

  • dmtA: A methyltransferase required for structural modifications .

This multi-target action disrupts both early and late stages of aflatoxin production, making cyclo(L-leucyl-L-valyl) a promising candidate for agricultural biocontrol .

Structural Determinants of Activity

The diketopiperazine ring is critical for bioactivity, as linear analogs of L-leucyl-L-valyl lack inhibitory effects . Substituents on the piperazine ring, particularly the isobutyl (from leucine) and isopropyl (from valine) groups, enhance binding to fungal transcriptional regulators .

Applications in Research and Industry

Agricultural Biocontrol

Field trials have explored cyclo(L-leucyl-L-valyl) as a pre-harvest treatment for crops. By suppressing Aspergillus growth and aflatoxin synthesis, it reduces post-harvest losses without leaving toxic residues . Its efficacy is comparable to chemical fungicides like azoles but with a lower environmental impact .

Tools for Studying Aflatoxin Pathways

Researchers utilize cyclo(L-leucyl-L-valyl) to probe the regulatory networks of aflatoxin biosynthesis. For example, its inhibition of aflR has clarified the role of this gene in cross-talk between primary and secondary metabolism .

Table 2: Formulation Strategies for Improved Solubility

FormulationComponentsUse Case
DMSO/Tween 80/Saline10% DMSO, 5% Tween 80, 85% salineIn vitro assays
PEG300/Tween 80/Saline10% DMSO, 40% PEG300, 5% Tween 80In vivo administration

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